2-(naphthalen-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide
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Overview
Description
2-(naphthalen-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide is a complex organic compound that features a naphthalene ring, a thiadiazole ring, and a piperidine ring
Scientific Research Applications
2-(naphthalen-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets like enzymes and receptors.
Materials Science: It can be used in the development of organic semiconductors and light-emitting materials due to its conjugated structure.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide typically involves multiple steps:
Formation of the Naphthalene Derivative: The initial step involves the preparation of a naphthalene derivative, which can be achieved through various methods such as Friedel-Crafts acylation or alkylation.
Synthesis of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the reaction of appropriate precursors like thiosemicarbazide with carboxylic acids or their derivatives.
Formation of the Piperidine Ring: The piperidine ring is often synthesized through cyclization reactions involving amines and appropriate electrophiles.
Coupling Reactions: The final step involves coupling the naphthalene derivative, thiadiazole ring, and piperidine ring through amide bond formation, typically using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinones.
Reduction: Reduction reactions can occur at the thiadiazole ring, potentially leading to the formation of dihydrothiadiazoles.
Substitution: The compound can undergo substitution reactions, especially at the piperidine ring, where nucleophiles can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Naphthoquinones and other oxidized derivatives.
Reduction: Dihydrothiadiazoles and reduced piperidine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 2-(naphthalen-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets. The naphthalene ring can engage in π-π stacking interactions, while the thiadiazole and piperidine rings can form hydrogen bonds and electrostatic interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(naphthalen-1-yl)aniline: This compound shares the naphthalene ring but lacks the thiadiazole and piperidine rings.
Naphthalene-substituted 2,3,4,5-tetraphenylsiloles: These compounds have naphthalene rings but differ in their core structure and functional groups.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound has a similar aromatic structure but different functional groups.
Uniqueness
2-(naphthalen-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide is unique due to its combination of three distinct rings (naphthalene, thiadiazole, and piperidine) and its potential for diverse chemical reactivity and biological activity. This makes it a versatile compound for various scientific research applications.
Properties
IUPAC Name |
2-naphthalen-1-yl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c24-19(12-15-6-3-5-14-4-1-2-7-17(14)15)21-16-8-10-23(11-9-16)18-13-20-25-22-18/h1-7,13,16H,8-12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDHKAJTAFTDQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CC2=CC=CC3=CC=CC=C32)C4=NSN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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